molecular formula C7H11N3O B2563473 (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole CAS No. 1646783-30-3

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Cat. No.: B2563473
CAS No.: 1646783-30-3
M. Wt: 153.185
InChI Key: BLXQYIORYQVKFE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms

Scientific Research Applications

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

Future Directions

The future directions for research on “(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” and similar compounds likely involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-oxadiazole with pyrrolidine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel bioactive molecules and advanced materials .

Properties

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXQYIORYQVKFE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.